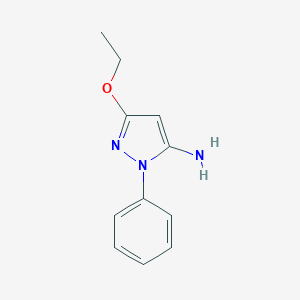

3-ethoxy-1-phenyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-11-8-10(12)14(13-11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIUKQVSBHRZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 1 Phenyl 1h Pyrazol 5 Amine and Its Analogues

Regioselective Synthesis of Pyrazoles and Aminopyrazoles

The regioselective synthesis of pyrazoles, particularly aminopyrazoles, is of paramount importance as the biological and chemical properties of the final product are highly dependent on the substituent placement on the pyrazole (B372694) ring.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Functionalized 1,3-Dicarbonyl Compounds

A widely employed and versatile method for synthesizing 5-aminopyrazoles involves the cyclocondensation of hydrazine derivatives with functionalized 1,3-dicarbonyl compounds, such as β-ketonitriles. beilstein-journals.orgnih.gov The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second hydrazine nitrogen on the nitrile carbon, yielding the 5-aminopyrazole. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by the nature of the hydrazine used. While unsubstituted hydrazine typically yields 3-substituted-5-aminopyrazoles, monosubstituted hydrazines can lead to the formation of either 1,3- or 1,5-disubstituted pyrazoles depending on the reaction conditions and the substituents on both reactants. chim.it

For instance, the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine (B124118) can theoretically produce two regioisomers. The specific synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine would necessitate the use of a precursor like ethyl 2-cyano-3-ethoxy-3-oxopropanoate.

Table 1: Examples of Cyclocondensation Reactions for Aminopyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Ethyl 2-cyano-3-oxobutanoate | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | nist.gov |

| Hydrazine Hydrate (B1144303) | 2-(1-Ethoxyethylidene)malononitrile | Resin-bound 5-aminopyrazole | nih.gov |

Approaches Utilizing Alpha-Oxoketene O,N-Acetals and Beta-Oxo Thioxoesters

An alternative strategy for the synthesis of aminopyrazoles involves the use of α-oxoketene O,N-acetals. These intermediates are prepared from the reaction of β-oxothioxoesters with primary amines. lookchem.com The subsequent cyclization of these α-oxoketene O,N-acetals with hydrazine, often facilitated by ultrasound and a solid support like montmorillonite (B579905) K-10, provides a pathway to aminopyrazoles. lookchem.com This method offers the advantage of retaining the amino group during the pyrazole ring formation. lookchem.com

The synthesis begins with the preparation of a β-oxothioxoester, such as O-ethyl 3-oxo-3-phenylpropanethioate, which is then reacted with a primary amine to yield the corresponding α-oxoketene O,N-acetal. lookchem.com The reaction of this acetal (B89532) with hydrazine hydrate then leads to the formation of the aminopyrazole. lookchem.com The regiochemistry of these reactions can be highly dependent on the reaction medium and conditions. lookchem.comresearchgate.net

Synthesis via Beta-Ketonitriles, Malononitrile (B47326), and Derivatives

The reaction between β-ketonitriles and hydrazines is a cornerstone in the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov This method is highly versatile and has been used to produce a wide array of 5-aminopyrazole derivatives. beilstein-journals.orgnih.gov The general mechanism involves the initial formation of a hydrazone, which then undergoes cyclization. beilstein-journals.orgnih.gov

Malononitrile and its derivatives also serve as crucial starting materials for the synthesis of diaminopyrazoles. beilstein-journals.orgresearchgate.net The reaction of malononitrile with hydrazine readily produces 3,5-diaminopyrazoles. beilstein-journals.orgresearchgate.net Furthermore, derivatives of malononitrile, such as alkylidenemalononitriles, have been extensively used to create a diverse range of aminopyrazole compounds. beilstein-journals.orgresearchgate.net

Multicomponent Reaction Strategies in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles in a single step, adhering to the principles of green chemistry by being pot, atom, and step economic. nih.gov These reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) has been used to synthesize 1-H-pyrazole derivatives. longdom.org Another example is a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite K10, to produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov These strategies offer significant advantages in terms of efficiency, reduced waste, and the ability to generate diverse libraries of compounds. nih.govrsc.org

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | 1-H-Pyrazoles | longdom.org |

| Four | 6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 4-Formyl-1H-pyrazoles, Primary aromatic amines | [Bmim]FeCl4 / 80 °C | Pyrazole-based pyrimido[4,5-d]pyrimidines | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of pyrazoles by enabling novel bond formations and increasing reaction efficiency and selectivity.

Transition Metal-Mediated Cyclizations (e.g., Rh(III)-catalyzed C–H Activation)

Transition metal-catalyzed C–H activation has become a prominent strategy for the functionalization of pyrazole rings. researchgate.netrsc.org Rhodium(III) catalysis, in particular, has been successfully employed in the synthesis of complex pyrazole-containing structures. researchgate.netrsc.org One notable example is the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, which proceeds via a Rh(III)-catalyzed cascade to form N-naphthyl pyrazoles. rsc.org This process involves the simultaneous construction of both a pyrazole and a phenyl ring through the formation of multiple C–N and C–C bonds. rsc.org

Rhodium catalysis has also been utilized in the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. acs.org This reaction proceeds through an unexpected C–N bond cleavage followed by intramolecular dehydration cyclization. acs.org These catalytic approaches offer direct and atom-economical routes to functionalized pyrazoles that are often difficult to access through traditional methods. organic-chemistry.org

Solid Support and Nanocatalysis in Pyrazole Formation

The integration of solid-phase synthesis and nanocatalysis has revolutionized the preparation of pyrazole derivatives, offering significant advantages in terms of efficiency, ease of purification, and catalyst recyclability.

Solid-phase synthesis provides a powerful platform for the generation of pyrazole libraries for high-throughput screening. thieme-connect.comresearchgate.net This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out the reaction sequence. The key advantage lies in the simplified purification process, where excess reagents and by-products are removed by simple filtration. acs.org

An effective method for the solid-supported synthesis of 5-N-substituted amino pyrazoles has been described, which utilizes resin-immobilized β-ketoamides as starting materials. acs.orgnih.gov In a typical procedure, a resin-bound β-ketoamide is reacted with a hydrazine, such as phenylhydrazine, in the presence of a thionating agent like Lawesson's reagent. This reaction, typically heated in a solvent mixture like THF/Pyridine, yields the resin-bound 5-aminopyrazole. acs.orgnih.gov The final product is then cleaved from the solid support, often by treatment with trifluoroacetic acid (TFA). acs.orgnih.gov This approach is versatile and allows for the introduction of diversity at various positions of the pyrazole core. acs.org

For instance, the synthesis of 5-aminopyrazoles has been achieved using a "catch and release" strategy on a solid support. beilstein-journals.orgnih.gov This involves the immobilization of a reactive intermediate on a resin, followed by reaction with a hydrazine and subsequent cleavage to release the desired pyrazole derivative. beilstein-journals.orgnih.gov

| Solid Support Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Resin-Immobilized β-Ketoamides | β-ketoamide resins, Hydrazines (e.g., phenylhydrazine), Lawesson's reagent | General and mild conditions, ease of product isolation, avoids solution-phase side products. | acs.orgnih.gov |

| "Catch and Release" Strategy | Resin-bound sulfonyl or carbonyl intermediates, Hydrazine | Efficient for creating trisubstituted pyrazoles, allows for diversity generation. | beilstein-journals.orgnih.gov |

| Polymer-Bound β-Oxo Esters | Wang resin, β-oxo carboxylates, Phenylhydrazines | Formation of pyrazole carboxylic acids, potential for convergent combinatorial strategies. | thieme-connect.com |

Nanocatalysts have emerged as highly efficient alternatives to traditional catalysts in pyrazole synthesis due to their large surface area-to-volume ratio, high reactivity, and recyclability. taylorfrancis.com Various metal and metal oxide nanoparticles have been successfully employed to catalyze the formation of pyrazole rings, often under mild and environmentally friendly conditions. taylorfrancis.commdpi.com

For the synthesis of pyrazole derivatives, several nanocatalysts have shown excellent performance:

Zinc Oxide (ZnO) Nanoparticles : These have been used for the synthesis of 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com

Iron Oxide-Supported Copper Oxide (nanocat-Fe-CuO) : This magnetically separable nanocatalyst has proven effective for pyrazole synthesis under mild conditions, with the added benefit of easy recovery and reuse for multiple reaction cycles without significant loss of activity. acs.org

Magnesium Oxide (MgO) Nanoparticles : Nanosized MgO has been utilized for the efficient synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature. nih.gov

Ag/La-ZnO Core-Shell Nanoparticles : A lanthanum-doped and silver-coated ZnO core-shell nanocatalyst has been used for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions, demonstrating high efficiency and reusability. nih.gov

Yolk-Shell Magnetic Mesoporous Organosilica Supported Ionic Liquid/Cu Complex : This sophisticated nanocatalyst has been applied for the synthesis of pyranopyrazoles under ultrasonic irradiation, showcasing high recyclability and effectiveness. frontiersin.org

The use of nanocatalysts not only accelerates the reaction rates but also often leads to higher yields and selectivity. taylorfrancis.compharmacognosyjournal.net Their heterogeneous nature facilitates their separation from the reaction mixture, contributing to greener synthetic protocols. pharmacognosyjournal.net

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nano-ZnO | Condensation | Environmentally friendly, efficient. | mdpi.com |

| nanocat-Fe-CuO | Cyclocondensation | Magnetically recyclable, reusable, mild conditions. | acs.org |

| Nano-MgO | Multicomponent reaction | High yields, aqueous medium, room temperature. | nih.gov |

| Ag/La-ZnO Core-Shell | Multicomponent reaction | Solvent-free, grinding, high efficiency, reusable. | nih.gov |

| YS-Fe3O4@PMO/IL-Cu | Multicomponent reaction | Ultrasonic conditions, highly recyclable, selective. | frontiersin.org |

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact and enhance safety and efficiency. nih.gov These approaches focus on the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems. nih.govresearchgate.net

Key green strategies for pyrazole synthesis include:

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Several multicomponent reactions for the synthesis of pyrazole derivatives, such as pyranopyrazoles, have been successfully carried out in water, often with the aid of a catalyst. frontiersin.orgresearchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent, for instance by grinding the reactants together, significantly reduces waste and can lead to shorter reaction times and higher yields. tandfonline.comias.ac.in The synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions, sometimes with the assistance of a catalyst. nih.govias.ac.in

Microwave and Ultrasonic Irradiation : These alternative energy sources can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. pharmacognosyjournal.netresearchgate.net Microwave-assisted synthesis of pyrazoles, both with and without solvents, has been widely reported. pharmacognosyjournal.netpharmacophorejournal.com

Multicomponent Reactions (MCRs) : MCRs are highly atom-economical processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. researchgate.net Many green syntheses of pyrazole derivatives utilize a one-pot, multicomponent approach. researchgate.netresearchgate.net

Recyclable and Heterogeneous Catalysts : The use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. nih.gov As discussed in the previous section, various solid-supported and nanocatalysts have been developed for pyrazole synthesis that can be recycled multiple times. acs.orgnih.gov Catalyst-free condensation reactions have also been developed, further enhancing the green credentials of the synthesis. mdpi.comresearchgate.net

The application of these green chemistry principles not only makes the synthesis of this compound and its analogues more environmentally benign but also often leads to more efficient and cost-effective processes. mdpi.comresearchgate.net

Chemical Transformations and Derivatization of 3 Ethoxy 1 Phenyl 1h Pyrazol 5 Amine

Functionalization Strategies for the Aminopyrazole Nucleus

The aminopyrazole core of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine is amenable to various functionalization reactions. The primary amine group is a key site for derivatization, readily undergoing reactions such as acylation and the formation of Schiff bases. For instance, treatment with chloroacetyl chloride in the presence of a base like potassium carbonate leads to the corresponding N-acylated product. researchgate.net This introduces a reactive handle for further modifications.

Another important functionalization strategy involves electrophilic substitution on the pyrazole (B372694) ring. The C4 position of the pyrazole nucleus is susceptible to electrophilic attack. For example, Vilsmeier-Haack type reactions can introduce a formyl group at this position, creating a valuable intermediate for further transformations. researchgate.net Additionally, coupling reactions, such as the formation of azo compounds, can be achieved by reacting the aminopyrazole with arenediazonium salts. researchgate.net These strategies allow for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the pyrazole core.

The reactivity of the aminopyrazole nucleus can also be harnessed in oxidative coupling reactions. For example, in the presence of a copper catalyst and an oxidizing agent, 3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidative dehydrogenative coupling to form azopyrazole derivatives. nih.gov This highlights the ability of the pyrazole nitrogen and the exocyclic amine to participate in redox processes, leading to the formation of novel dimeric structures.

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions, where a new ring is fused onto the existing pyrazole core, represent a powerful strategy for creating diverse and complex heterocyclic frameworks. This compound is an excellent precursor for such transformations due to the presence of both a nucleophilic amine and an adjacent endocyclic nitrogen, which can participate in cyclization cascades.

Synthesis of Pyrazoloazine Derivatives (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized from 5-aminopyrazoles through various cyclization strategies. mdpi.com A common approach involves the condensation of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com For instance, the reaction with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride can yield substituted pyrazolo[3,4-b]pyridines. mdpi.com Another method involves a cascade 6-endo-dig cyclization reaction with alkynyl aldehydes, which can be controlled to produce either halogenated or non-halogenated products. nih.gov The reaction of 5-amino-3-methyl-1-phenylpyrazole with azlactones has also been reported to furnish tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further transformed. thieme-connect.com

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area, with numerous methods available. rsc.org A prevalent strategy is the condensation of 3(5)-aminopyrazoles with β-dicarbonyl compounds, enaminones, or enaminonitriles. acs.orgnih.gov More recent developments include three-component reactions, for example, the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave irradiation. nih.gov A one-pot cyclization involving aminopyrazoles, enaminones (or chalcones), and sodium halides has also been developed to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

| Fused System | Reactant for Annulation | Key Reaction Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | ZrCl4, EtOH, 95 °C | mdpi.com |

| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehyde | Silver, Iodine, or NBS | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Saturated Ketone | Cu(II), TEMPO | acs.org |

| Pyrazolo[1,5-a]pyrimidine | Aldehyde, Sulfoxonium Ylide | Rh(III) catalyst, Microwave | nih.gov |

Formation of Pyrazole-Thiazole Hybrid Structures

The synthesis of hybrid molecules containing both pyrazole and thiazole (B1198619) rings is an area of growing interest. These structures are often assembled by connecting pre-formed pyrazole and thiazole moieties or by constructing one ring onto the other. researchgate.net A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.net In the context of pyrazole-thiazole hybrids, a pyrazole derivative containing a suitable functional group can be reacted with reagents that lead to the formation of the thiazole ring. For example, a Knoevenagel condensation between a pyrazole-4-carbaldehyde and 4-thioxo-2-thiazolidinone can furnish a key intermediate for further elaboration into more complex thiopyrano[2,3-d]thiazole-pyrazole hybrids. nih.gov

Development of Pyrano[2,3-c]pyrazole Scaffolds

Pyrano[2,3-c]pyrazoles are typically synthesized through multicomponent reactions. researchgate.netresearchgate.net A widely used approach is a four-component reaction involving an aldehyde, malononitrile (B47326), a hydrazine (B178648) (or phenylhydrazine), and ethyl acetoacetate. researchgate.net This one-pot synthesis is often carried out in an environmentally benign solvent like water. The reaction proceeds through the initial formation of a pyrazolone (B3327878) intermediate, followed by a Knoevenagel condensation and subsequent Michael addition and cyclization to afford the dihydropyrano[2,3-c]pyrazole scaffold. nih.gov These scaffolds can be further functionalized; for instance, the 5-hydroxy group of a pyrano[2,3-c]pyrazol-4(2H)-one can be converted to a triflate, which then participates in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira to introduce various substituents at the C5-position. mdpi.com

Construction of Pyrazolo[1,5-a]quinazolines

The synthesis of pyrazolo[1,5-a]quinazolines can be achieved through various synthetic strategies. One notable method involves a Rh(III)-catalyzed C–H activation and cyclization cascade. rsc.org This [5+1] annulation reaction utilizes a substituted phenyl-1H-pyrazol-5-amine and an alkyne ester or amide, where the alkyne provides a single carbon atom to form the quinazoline (B50416) ring. rsc.org Another approach involves the reaction of 2-hydrazinobenzoic acids with reagents like ethoxymethylenemalononitrile (B14416) to form a 4,5-dihydropyrazolo[1,5-a]quinazoline-5-one scaffold, which can be further modified. nih.gov

Reactivity of the Ethoxy Moiety and Amine Group in Derivatization

The ethoxy group at the C3-position and the amine group at the C5-position of this compound exhibit distinct reactivities that are crucial for its derivatization. The primary amine group is highly nucleophilic and is the more reactive site for many transformations. As previously mentioned, it readily undergoes acylation, and can also be involved in the formation of Schiff bases and participate in cyclization reactions to form fused heterocyclic systems. researchgate.net

The ethoxy group, being an ether linkage, is generally more stable. However, under certain conditions, it can be cleaved or modified. For instance, acidic or basic hydrolysis could potentially convert the ethoxy group to a hydroxyl group, leading to the formation of a pyrazolone. While specific examples for this compound are not detailed in the provided context, the transformation of ethoxy groups to hydroxyl groups is a known reaction in related heterocyclic systems. This would significantly alter the reactivity and properties of the molecule, opening up new avenues for derivatization.

Structure Activity Relationship Sar Studies of 3 Ethoxy 1 Phenyl 1h Pyrazol 5 Amine Derivatives

Elucidation of Structural Features Influencing Biological Activities

The biological activity of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. researchgate.net Key structural features that modulate the pharmacological effects of these compounds include:

Substituents on the Pyrazole Ring: The type of substituent at different positions of the pyrazole core plays a critical role in determining the biological response. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic environment of the ring system, thereby influencing its interaction with biological targets. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be a determining factor for its biological activity. Different stereoisomers of a compound can exhibit varying potencies and efficacies.

Research has shown that the introduction of specific functional groups can lead to a differential increase in biological activity. For example, in a series of pyrazole-imidazoline derivatives, the addition of halogens (Br, Cl, F), methyl (CH₃), and methoxy (B1213986) (OCH₃) groups to the benzene (B151609) ring resulted in varied biological potencies. mdpi.com

Impact of N1-Phenyl Substitution on Biological Activity Profiles

The substituent at the N1 position of the pyrazole ring, in this case, a phenyl group, is a critical determinant of the biological activity profile. Modifications to this phenyl ring can significantly alter the compound's potency and selectivity.

The nature of the substituent on the N1-phenyl ring can influence various biological activities, including:

Anti-inflammatory Activity: Studies on 1,3,4-trisubstituted pyrazole derivatives have shown that the substitution pattern on the N1-phenyl ring can significantly impact their anti-inflammatory effects. nih.gov

Anticancer Activity: The anticancer activity of pyrazole derivatives can be modulated by the physicochemical properties of the substituent on the phenyl nucleus attached to the pyrazole ring. For instance, a trifluoromethyl group at the para position of the phenyl ring has been shown to exhibit potent anticancer activity. mdpi.com

Antimicrobial Activity: The presence and nature of substituents on the N1-phenyl ring can also influence the antimicrobial properties of pyrazole derivatives.

A study on 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the presence of Br, Cl, and methyl substituents in the para-position of the aryl ring increased the potency against Trypanosoma cruzi. nih.gov

Role of the Ethoxy Group in Modulating Pharmacological Effects

The ethoxy group at the C3 position of the pyrazole ring is another key structural feature that can modulate the pharmacological effects of the molecule. Alkoxy groups, such as the ethoxy group, can influence the molecule's electronic properties, lipophilicity, and steric profile.

The presence of an ethoxy group can contribute to:

Increased Lipophilicity: The ethoxy group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its biological target.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially facilitating interactions with biological macromolecules.

Metabolic Stability: The ethoxy group can influence the metabolic stability of the compound, affecting its duration of action.

In a series of pyrazole-naphthalene derivatives, a compound with an ethoxy group substituted at position 4 of a phenyl ring demonstrated significantly higher anticancer activity compared to the reference drug cisplatin. mdpi.com

Influence of the Amine Group at C5 on Activity and Reactivity

The amine group at the C5 position of the pyrazole ring is a crucial functional group that significantly influences both the biological activity and the chemical reactivity of the molecule. 5-Aminopyrazoles are versatile intermediates in the synthesis of various biologically active compounds. nih.gov

The C5-amine group can:

Act as a Nucleophile: The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, allowing it to participate in various chemical reactions to form new derivatives. researchgate.net

Form Hydrogen Bonds: The amine group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets.

Influence Physicochemical Properties: The presence of the amine group can affect the polarity and basicity of the molecule, which in turn can influence its solubility and pharmacokinetic properties.

Research has shown that the amino group at position 5 of the pyrazole ring is a key feature for various biological activities, including kinase inhibition and anticancer effects. nih.gov Furthermore, the reactivity of the C5-amine group has been exploited in the synthesis of novel pyrazole derivatives with enhanced biological profiles. nih.gov

Structure-Based Design and Ligand-Target Interaction Analysis

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. This methodology can be applied to 3-ethoxy-1-phenyl-1H-pyrazol-5-amine derivatives to develop more potent and selective inhibitors for specific targets.

The process typically involves:

Target Identification and Validation: Identifying a specific protein or enzyme that plays a crucial role in a disease process.

Determination of the 3D Structure: Obtaining the three-dimensional structure of the target protein, often through X-ray crystallography or NMR spectroscopy.

Molecular Docking: Computationally predicting the binding mode and affinity of a ligand to the active site of the target protein.

Ligand Optimization: Modifying the structure of the ligand to improve its binding affinity and selectivity based on the insights gained from the docking studies.

Molecular modeling studies of pyrazole analogs have shown that they can interact with the active site of enzymes like cyclooxygenase-2 (COX-2) through hydrogen bonding, π-π interactions, and cation–π interactions. nih.gov This understanding of ligand-target interactions is crucial for the rational design of new and improved pyrazole-based therapeutic agents.

Data Tables

Table 1: Biological Activities of Substituted Pyrazole Derivatives

| Compound Series | Substituent(s) | Biological Activity | Reference |

| Pyrazole-imidazoline | Br, Cl, CH₃ at para-position of 1-aryl ring | Increased trypanocidal activity | mdpi.comnih.gov |

| Pyrazole-naphthalene | Ethoxy at position 4 of phenyl ring | High anticancer activity | mdpi.com |

| 1,3,4-Trisubstituted pyrazoles | Varied on N1-phenyl ring | Anti-inflammatory activity | nih.gov |

| Pyrazole derivatives | Trifluoromethyl at para-position of phenyl ring | Potent anticancer activity | mdpi.com |

Table 2: Influence of Functional Groups on Pyrazole Activity

| Functional Group | Position | Role in Biological Activity | Reference |

| N1-Phenyl | N1 | Modulates potency and selectivity | nih.govmdpi.com |

| Ethoxy | C3 | Enhances lipophilicity and potential for hydrogen bonding | mdpi.com |

| Amine | C5 | Acts as a key pharmacophore for various biological activities | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms Research Focus

Anti-inflammatory and Analgesic Potential in Research Models

While direct studies on the anti-inflammatory and analgesic properties of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine are not extensively detailed in publicly available research, its crucial role as a precursor for potent therapeutic agents is well-documented. Patent literature reveals its use in the synthesis of compounds designed as inhibitors of Tropomyosin receptor kinase A (TrkA). The TrkA signaling pathway is a known mediator of both inflammatory responses and the transmission of pain signals.

Derivatives synthesized from this compound have been investigated for their ability to modulate TrkA kinase activity. The inhibition of TrkA is a validated strategy for the management of various pain states, including chronic and neuropathic pain, as well as inflammatory conditions. The utility of this compound as a building block in the development of these TrkA inhibitors underscores the therapeutic potential of the pyrazole (B372694) core in attenuating inflammation and pain. Research in this area points to the development of non-steroidal anti-inflammatory analgesics, with a need for new effective treatments for chronic pain.

Antimicrobial and Antifungal Activity Mechanisms

The pyrazole nucleus is a common feature in many compounds investigated for their antimicrobial and antifungal properties. These derivatives have been shown to be effective against a range of pathogens. However, specific research detailing the antimicrobial and antifungal activity mechanisms of this compound itself is not prominent in the available scientific literature. The focus of pyrazole-related antimicrobial research has often been on derivatives with different substitution patterns, which have been evaluated against various bacterial and fungal strains.

Anticancer Research: Molecular Pathways and Targets (e.g., Protein Kinase Inhibition, Apoptosis Induction)

The field of oncology has seen significant interest in pyrazole-containing compounds due to their ability to interact with key cellular targets implicated in cancer progression.

Protein Kinase Inhibition: The structural framework of this compound is instrumental in the synthesis of molecules targeting protein kinases. As mentioned, it is a documented intermediate in the creation of TrkA inhibitors. Dysregulation of TrkA signaling has been linked to the progression of various cancers, including lung carcinoma, breast cancer, and glioblastoma. ajrconline.org By serving as a foundational element for these inhibitors, this compound contributes to the development of targeted cancer therapies. The broader class of pyrazole derivatives has been extensively explored for the inhibition of other kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Apoptosis Induction: Another significant avenue of anticancer research involving pyrazole derivatives is the induction of apoptosis, or programmed cell death. While direct studies on this compound's ability to induce apoptosis are limited, related pyrazole structures have been shown to trigger apoptotic pathways in cancer cells. These pathways can involve the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, some pyrazole-based compounds have been designed to inhibit anti-apoptotic proteins, thereby promoting cancer cell death. naturalspublishing.com The role of this compound in this context is primarily as a scaffold upon which these more complex, apoptosis-inducing molecules are built. naturalspublishing.com

Table 1: Investigational Areas for Derivatives of this compound

| Therapeutic Area | Molecular Target | Potential Application |

|---|---|---|

| Pain Management | TrkA Kinase | Chronic Pain, Neuropathic Pain |

| Inflammation | TrkA Kinase | Inflammatory Disorders |

| Oncology | TrkA Kinase, Other Protein Kinases | Targeted Cancer Therapy |

Neuroprotective and Central Nervous System (CNS)-Related Activity Research

The exploration of pyrazole derivatives extends to disorders of the central nervous system, with research into their neuroprotective and modulatory effects.

The inhibition of Fatty Acid Amide Hydrolase (FAAH) is a therapeutic strategy aimed at increasing the levels of endogenous cannabinoids, which can modulate pain, inflammation, and mood. While various pyrazole-containing compounds have been investigated as FAAH inhibitors, specific data on the FAAH inhibitory activity of this compound is not available in the reviewed literature.

The aggregation of alpha-synuclein (B15492655) is a pathological hallmark of neurodegenerative diseases such as Parkinson's disease. Therapeutic strategies are being developed to prevent or reverse this aggregation. At present, there is no readily available research specifically linking this compound to the modulation of alpha-synuclein.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for the treatment of various CNS disorders, including schizophrenia and cognitive deficits. Positive allosteric modulators (PAMs) of mGluR5 can enhance the receptor's response to glutamate. The investigation of pyrazole derivatives as mGluR5 PAMs is an active area of research. However, specific studies detailing the activity of this compound as an mGluR5 positive allosteric modulator have not been identified in the reviewed scientific literature.

Enzyme Inhibition and Receptor Modulation Studies

The pyrazole nucleus is a key pharmacophore for developing inhibitors that target various enzymes and receptors, playing a crucial role in managing different pathological conditions.

Research has demonstrated that pyrazole derivatives can act as potent enzyme inhibitors. For instance, certain novel pyrazoline derivatives containing an indole (B1671886) skeleton have been identified as nonintercalative catalytic inhibitors of topoisomerase II, an enzyme vital for DNA replication and transcription. nih.gov These compounds were shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines. nih.gov The pyrazole scaffold is also central to the development of kinase inhibitors. nih.gov Specific 3-amino-1H-pyrazole-based compounds have been optimized as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in various cancers. nih.gov These inhibitors can lead to a G2/M phase cell cycle arrest. nih.gov Furthermore, pyrazole derivatives have been designed as dual degraders targeting kinases like FMS-like tyrosine kinase 3 (FLT3) and JAK2, which are validated targets in acute myeloid leukemia (AML). acs.org

In the context of receptor modulation, pyrazole derivatives have been investigated for their interaction with immune receptors. For example, certain pyrazole derivatives designed to combat Newcastle disease virus (NDV) are believed to exert their antiviral effects by targeting the Toll-like receptor 4 (TLR4). nih.gov Molecular docking studies suggest these compounds bind to the receptor, primarily through hydrophobic interactions. nih.gov Other studies have focused on amine oxidases, with 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showing inhibitory effects on these enzymes. dntb.gov.ua

Table 1: Enzyme and Receptor Targets of Pyrazole Derivatives

| Target Class | Specific Target | Derivative Class | Observed Effect | Citation |

|---|---|---|---|---|

| Kinase | Cyclin-Dependent Kinase 16 (CDK16) | 3-Amino-1H-pyrazole derivatives | Potent inhibition leading to G2/M cell cycle arrest. | nih.gov |

| Kinase | FLT3, JAK2 | Dual BET-kinase degraders | Efficient degradation of target proteins in leukemia cells. | acs.org |

| Isomerase | Topoisomerase II | Pyrazoline derivatives with indole skeleton | Catalytic inhibition and induction of apoptosis. | nih.gov |

| Oxidoreductase | Amine Oxidases | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Inhibition of enzyme activity. | dntb.gov.ua |

| Receptor | Toll-like receptor 4 (TLR4) | 4-Substituted pyrazole derivatives | Potential antiviral mechanism via receptor binding. | nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation Studies

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have emerged as a promising class of antioxidants capable of mitigating this damage. nih.gov

The antioxidant mechanism of pyrazoles often involves direct radical scavenging. nih.govnih.gov Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay have confirmed the ability of various pyrazole derivatives to act as potent antioxidants. nih.govijpsonline.com For example, a closely related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, has been shown to inhibit lipid peroxidation in liposomal membranes as effectively as ascorbate (B8700270) and α-tocopherol, suggesting it can function as a strong antioxidant in both cellular and cell-free systems. nih.gov The antioxidant activity is often linked to the anionic form of the pyrazole compound. nih.gov

Beyond direct scavenging, pyrazole derivatives can also influence endogenous antioxidant systems. Research on hybrid scaffolds combining 3-naphthyl pyrazole with other heterocyclic rings demonstrated not only radical scavenging but also in vivo effects on antioxidant enzymes like catalase (CAT) and glutathione (B108866) (GSH), while diminishing lipid peroxidation. nih.gov A combination of a pyrazole-containing compound with lipoic acid showed synergistic neuroprotection in a stroke model by reducing infarct volume, highlighting its potential in mitigating oxidative stress-induced damage. nih.gov

Table 2: Antioxidant Studies of Pyrazole Derivatives

| Assay/Model | Derivative Class | Key Findings | Citation |

|---|---|---|---|

| DPPH Radical Scavenging | 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives | Demonstrated potent radical scavenging activity. | nih.gov |

| DPPH Radical Scavenging | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Several derivatives exhibited prominent antioxidant activity. | ijpsonline.comresearchgate.net |

| Lipid Peroxidation Inhibition | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Inhibited oxidation of phosphatidylcholine liposomes initiated by both water-soluble and lipid-soluble initiators. | nih.gov |

| In vivo Antioxidant Enzymes | 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives | Showed effects on CAT and GSH levels and reduced lipid peroxidation (MDA) in vivo. | nih.gov |

| In vivo Stroke Model | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (APPC) | Provided synergistic neuroprotection and reduced infarct volume when combined with lipoic acid. | nih.gov |

Diverse Biological Activities Under Investigation

The versatile structure of the pyrazole core has allowed for its exploration in a multitude of therapeutic areas, leading to the discovery of compounds with a wide array of biological effects. mdpi.com

Antiviral: Pyrazole derivatives have shown significant potential as antiviral agents against a range of viruses. nih.gov Synthesized pyrazole derivatives have demonstrated high efficacy against Newcastle disease virus (NDV), with some compounds providing up to 100% protection. nih.gov Other studies have identified N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines as being active against various RNA viruses, including Dengue virus (DENV-2) and West Nile virus (WNV), without showing cytotoxicity to host cells. frontiersin.org The broad-spectrum activity of pyrazoles extends to HIV, Herpes Simplex Virus type-1 (HSV-1), and Coxsackie virus B3. nih.govfrontiersin.orgmdpi.com

Antitubercular: With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. Pyrazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (M. tb). nih.govnih.gov Pyrazolo[1,5-a]pyrimidines, in particular, have shown potent in vitro growth inhibition of the M. tb H37Rv strain. nih.gov Other synthesized pyrazol-5(H)-one derivatives have also exhibited significant activity, with some compounds showing minimum inhibitory concentrations (MIC) at very low micromolar levels. researchgate.net

Antimalarial and Antiprotozoal: The pyrazole scaffold and its isosteres, like isoxazoles, are being investigated for activity against protozoan parasites. Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole have demonstrated high potency against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the parasite responsible for malaria), with some compounds showing IC₅₀ values below 10 nM. nih.gov Other heterocyclic compounds containing indole and pyrazole motifs are also considered attractive candidates for antiprotozoal therapy. mdpi.com

Antidiabetic: Pyrazole derivatives are being explored as treatments for diabetes mellitus. Certain 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been found to act as bifunctional antidiabetic agents, capable of both stimulating glucose-stimulated insulin (B600854) secretion (GSIS) and augmenting glucose uptake in muscle cells. nih.gov Additionally, other classes of pyrazole-containing heterocyclic compounds have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which is a key strategy for managing hyperglycemia. ijpsonline.comnih.gov

Anticonvulsant: The central nervous system activity of pyrazole derivatives includes potential anticonvulsant effects. Novel triazolo[4,3-a]quinolines, which can be synthesized from pyrazole precursors, have shown potent anticonvulsant activity in the maximal electroshock (MES) test, with efficacy comparable to the reference drug phenytoin. tubitak.gov.tr Other series of 1,2,4-triazole (B32235) derivatives have also been evaluated, with some compounds showing excellent activity against seizures induced by MES and pentylenetetrazole (sc-PTZ). nih.gov

Table 3: Summary of Diverse Biological Activities of Pyrazole Derivatives

| Activity | Derivative Class / Compound | Target Organism / Model | Key Findings | Citation |

|---|---|---|---|---|

| Antiviral | 4-Substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Up to 100% protection against NDV. | nih.gov |

| Antiviral | N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | DENV-2, WNV | Exhibited antiviral activity with no cytotoxicity. | frontiersin.org |

| Antitubercular | Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis H37Rv | Potent in vitro growth inhibition. | nih.gov |

| Antitubercular | 1-Isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | MIC values as low as 0.0032 µM. | researchgate.net |

| Antimalarial | Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Plasmodium falciparum | Some analogues showed sub-nanomolar potencies. | nih.gov |

| Antiprotozoal | Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Trypanosoma brucei rhodesiense | Six compounds had IC₅₀ values below 10 nM. | nih.gov |

| Antidiabetic | 3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamides | Pancreatic β-cells and C2C12 myotubes | Stimulated insulin secretion and enhanced glucose uptake. | nih.gov |

| Antidiabetic | 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones | α-glucosidase and α-amylase enzymes | Exhibited considerable inhibitory activity. | nih.gov |

| Anticonvulsant | 7-Methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline | Maximal Electroshock (MES) Test | ED₅₀ value of 9.2 mg/kg, comparable to phenytoin. | tubitak.gov.tr |

| Anticonvulsant | 3-Alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles | MES and sc-PTZ tests | Compound 5f showed an excellent protective index (PI) of 11.3. | nih.gov |

Computational and Theoretical Studies of 3 Ethoxy 1 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of molecules like 3-ethoxy-1-phenyl-1H-pyrazol-5-amine. These theoretical studies provide insights into molecular geometry, electronic properties, and reactivity.

Methodology: A typical DFT study would begin with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Functionals such as B3LYP, often paired with basis sets like 6-311G++(d,p) or TZVP, are commonly employed for pyrazole (B372694) derivatives to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net Upon optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum.

Expected Findings: From the optimized geometry, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For similar pyrazole compounds, these calculations have been used to understand their electronic transitions and potential for optoelectronic applications. nih.gov

Illustrative Data Table (Hypothetical for this Compound): This table represents the type of data that would be generated from a DFT study. The values are not based on actual calculations for this compound.

| Parameter | Expected Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and reactivity nih.gov |

| Dipole Moment | ~ 2-4 Debye | Measures overall molecular polarity |

| Total Energy | Varies | Provides a measure of molecular stability |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. Studies on various pyrazole derivatives have shown their potential to inhibit a range of enzymes, including kinases (e.g., EGFR, JAK1), cyclooxygenases (COX-1/2), and monoamine oxidases (MAO). nih.govalrasheedcol.edu.iqiglobaljournal.comnih.gov A docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand and protein structures (e.g., adding hydrogens, assigning charges).

Using software like AutoDock or GOLD to place the ligand into the binding site and score the resulting poses based on binding affinity (e.g., in kcal/mol). iglobaljournal.comnih.gov

The results would identify the most likely binding mode and provide a binding energy score. Analysis of the best pose would reveal key intermolecular interactions, such as hydrogen bonds (likely involving the amine group and pyrazole nitrogens), hydrophobic interactions (with the phenyl and ethoxy groups), and π-π stacking (involving the aromatic rings). nih.govbiorxiv.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements and interactions of all atoms in the complex within a simulated physiological environment. This provides a more dynamic picture of the binding, confirming the stability of key interactions identified in docking and revealing how the protein conformation might adapt to the ligand.

Illustrative Data Table (Hypothetical for this Compound against a Kinase Target):

| Parameter | Predicted Finding | Significance |

| Binding Energy | -7 to -10 kcal/mol | Predicts the strength of the ligand-protein interaction |

| Key H-Bond Residues | Asp, Glu, Ser | Identifies critical anchor points for binding |

| Key Hydrophobic Residues | Leu, Val, Phe | Identifies regions contributing to binding stability |

| RMSD of Ligand (MD) | < 2.0 Å | Suggests the stability of the binding pose over time |

Conformational Analysis and Intermolecular Force Studies

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that result from rotation around its single bonds. For this compound, key rotations would occur around the bonds connecting the phenyl ring to the pyrazole, and the ethoxy group to the pyrazole.

Methodology: This analysis is typically performed using quantum chemical methods to calculate the energy of the molecule as a function of specific dihedral angles. The results are plotted on a potential energy surface to identify low-energy, stable conformations and the energy barriers between them. lumenlearning.com

Expected Findings: The analysis would likely show that the planarity between the phenyl and pyrazole rings is a critical factor for stability, although some twisting is expected to minimize steric hindrance. mdpi.com The orientation of the ethoxy group would also be analyzed to find its most stable rotamer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

Methodology: To build a QSAR model applicable to this compound, a dataset of structurally similar pyrazole derivatives with measured biological activity against a specific target would be required. For each compound in the dataset, a set of numerical "descriptors" is calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) or 3D descriptors (e.g., steric fields from CoMFA/CoMSIA). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation linking these descriptors to the activity. journal-academia.comresearchgate.net

Activity Prediction: Once a statistically robust QSAR model is developed and validated (e.g., showing high R² and Q² values), it can be used to predict the biological activity of new or untested compounds like this compound. researchgate.netjournal-academia.com The model would calculate the relevant descriptors for this molecule and input them into the QSAR equation to generate a predicted activity value (e.g., pIC50). The model could also highlight which structural features—such as the ethoxy group at position 3 or the phenyl group at position 1—are predicted to positively or negatively influence activity, thereby guiding the design of more potent analogs.

Academic and Industrial Research Applications

3-ethoxy-1-phenyl-1H-pyrazol-5-amine as a Versatile Building Block in Medicinal Chemistry Research

In the field of medicinal chemistry, "building blocks" are chemical compounds that serve as starting materials for the synthesis of more complex molecules. scirp.org These building blocks, such as this compound, possess reactive functional groups that allow for the introduction of chemical diversity and specific structural motifs into target molecules. mdpi.com The amino group on the pyrazole (B372694) ring of this compound is a key functional group that can readily participate in a variety of chemical reactions to create a diverse range of derivatives. nih.gov

The pyrazole nucleus itself is a critical component in the design of new therapeutic agents. nih.govnih.gov Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. nih.govorientjchem.orgnih.gov The stability and reactivity of compounds like this compound make them ideal candidates for further functionalization, enabling the creation of tailored molecules to meet specific therapeutic needs. chemimpex.com

Lead Compound Identification and Optimization in Drug Discovery Research

Lead identification and optimization are crucial stages in the drug discovery process. researchgate.nettoxicology.org A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The pyrazole scaffold is a frequent starting point for such endeavors. nih.govnih.gov

The process of lead optimization often involves the systematic modification of the lead compound's structure to enhance its desired properties. nih.gov For instance, in the development of kinase inhibitors, which are a major class of anticancer drugs, small modifications to the pyrazole ring can significantly affect the selectivity and potency of the resulting compounds. nih.gov The this compound scaffold offers multiple points for such modifications. For example, the amino group can be acylated or alkylated, and the phenyl ring can be further substituted to explore structure-activity relationships (SAR).

Research on related 3-phenyl-1H-pyrazolylamides has demonstrated the potential of this scaffold in identifying inhibitors for enzymes like the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Through virtual screening and subsequent structural modifications, lead compounds can be optimized to improve their inhibitory activity. nih.gov Similarly, derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been synthesized and evaluated as potent antioxidants and 15-lipoxygenase inhibitors, showcasing the utility of the 1-phenyl-1H-pyrazole core in generating new lead compounds. nih.gov

Research into Agrochemical Applications

The application of pyrazole derivatives extends beyond medicine into the field of agrochemicals. orientjchem.orgscirp.orgchemimpex.com These compounds have been utilized in the development of pesticides and herbicides to enhance crop protection. chemimpex.com The structural features of pyrazoles can be tailored to target specific pests or weeds while aiming for minimal environmental impact. chemimpex.com

While specific research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has established a significant presence in this industry. For example, various pyrazole derivatives have been investigated for their insecticidal activities. researchgate.net The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings has yielded compounds with notable activity against aphids. researchgate.net This demonstrates the potential for pyrazole-based scaffolds to be developed into effective crop protection agents. The structural motifs present in this compound could serve as a foundation for the synthesis of new agrochemically active molecules.

Development of Combinatorial Compound Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules in a short period. atlantis-press.com These collections of compounds, known as combinatorial libraries, are then subjected to high-throughput screening (HTS) to identify molecules with a desired biological activity. The use of versatile building blocks is central to the success of combinatorial synthesis.

This compound, with its reactive amino group, is an ideal scaffold for the construction of combinatorial libraries. By reacting the amine with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, or isocyanates, a large library of pyrazole derivatives can be generated. This approach allows for the rapid exploration of the chemical space around the pyrazole core, increasing the probability of discovering novel bioactive compounds.

The synthesis of various substituted pyrazole derivatives has been reported, highlighting the feasibility of creating such libraries. researchgate.netnih.gov For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives has been achieved through a multi-step process, demonstrating how the pyrazole core can be elaborated to produce a wide array of compounds for biological screening. nih.gov

Below is a table summarizing the types of derivatives that can be generated from a 5-aminopyrazole scaffold for the creation of combinatorial libraries.

| Derivative Type | Reactant for Amine Functionalization | Potential Biological Activity |

| Amides | Carboxylic Acids / Acid Chlorides | Anti-inflammatory, Anticancer, Antiviral |

| Sulfonamides | Sulfonyl Chlorides | Anticancer, Antimicrobial |

| Ureas/Thioureas | Isocyanates / Isothiocyanates | Kinase Inhibitors, Antiviral |

| Schiff Bases | Aldehydes / Ketones | Antimicrobial, Anticancer |

This systematic approach to generating diverse chemical libraries is a cornerstone of modern drug discovery and highlights the importance of versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step processes involving cyclization and functionalization. For example, analogous pyrazole derivatives are synthesized by reacting hydrazines with β-keto esters or ketones under acidic conditions, followed by ethoxylation using ethylating agents like diethyl sulfate .

- Purity Optimization : Recrystallization from ethanol or methanol and column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C3, phenyl at N1) .

- IR : Identify N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .

- Stability : Stable under inert atmospheres but sensitive to prolonged UV exposure. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 03 or similar software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites .

- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using Amber or GROMACS .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., microdilution for antimicrobial activity) .

- Structural Analog Testing : Compare with derivatives (e.g., 3-methoxy or 3-fluoro analogs) to isolate electronic effects of the ethoxy group .

- Metabolite Screening : Use hepatic microsomes to assess if inactive results stem from rapid metabolic degradation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antitubercular activity?

- Methodology :

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy or cyclopropoxy to modulate lipophilicity .

- Fragment-Based Design : Attach known pharmacophores (e.g., nitroimidazoles) to the pyrazole core via Suzuki coupling .

- In Silico Screening : Dock derivatives into Mycobacterium tuberculosis enzyme active sites (e.g., InhA) using AutoDock Vina .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing regioisomers during synthesis?

- Techniques :

- NOESY NMR : Detect spatial proximity between the ethoxy group and phenyl ring to confirm regiochemistry .

- High-Resolution MS : Exact mass analysis to differentiate isomers with identical molecular formulas .

Q. How can researchers address low yields in ethoxylation steps?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.